molecular formula C6H4BrFN2O B11784549 6-Bromo-3-fluoropicolinamide

6-Bromo-3-fluoropicolinamide

Cat. No.: B11784549
M. Wt: 219.01 g/mol
InChI Key: HCULQCGKBHYYPS-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoropicolinamide is a chemical compound with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 g/mol It is a derivative of picolinamide, characterized by the presence of bromine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoropicolinamide typically involves the bromination and fluorination of picolinamide derivatives. One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoropicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-3-fluoropicolinamide has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.

    Biological Research: It serves as a probe or ligand in studies involving biological systems, helping to elucidate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3-fluoropicolinamide is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique structure can confer distinct chemical properties, such as enhanced reactivity in certain substitution reactions and improved binding affinity in biological applications.

Biological Activity

6-Bromo-3-fluoropicolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article explores its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C6H5BrFN2O\text{C}_6\text{H}_5\text{BrF}\text{N}_2\text{O}

This compound features a bromine atom and a fluorine atom attached to a picolinamide structure, which is known to influence its biological properties.

Anticancer Activity

Research has demonstrated that derivatives of picolinamide, including this compound, exhibit promising anticancer properties. For instance, studies show that certain picolinamide derivatives have inhibitory effects on various cancer cell lines. Specifically, compounds related to this compound have shown significant inhibition against C6 glioma cells with IC50 values indicating effective concentration levels for therapeutic use.

Compound IC50 (μg/mL)
This compound4.16
Related Compound A12.80

These results suggest that the compound may be effective in targeting glioma cells, making it a candidate for further development in cancer therapy .

Kinase Inhibition

This compound has been identified as a potential inhibitor of serine/threonine kinases, specifically Pim kinases (Pim1, Pim2, Pim3), which are implicated in the survival and proliferation of cancer cells. Inhibiting these kinases can lead to reduced tumor growth and increased apoptosis in cancerous cells. The compound's ability to modulate kinase activity presents an avenue for therapeutic intervention in hematologic malignancies and solid tumors .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of Pim kinases, the compound prevents phosphorylation processes crucial for cell survival.
  • Induction of Apoptosis : The disruption of kinase signaling pathways may trigger apoptotic pathways in tumor cells, leading to cell death.

Study on Tumor Cell Lines

In a controlled study examining the effects of various picolinamide derivatives on tumor cell lines:

  • Cell Lines Tested : C6 glioma, A549 lung carcinoma.
  • Results : Significant reduction in cell viability was observed with this compound compared to control groups.

The study highlighted the compound's potential as an effective agent against specific cancer types, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Properties

Molecular Formula

C6H4BrFN2O

Molecular Weight

219.01 g/mol

IUPAC Name

6-bromo-3-fluoropyridine-2-carboxamide

InChI

InChI=1S/C6H4BrFN2O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,(H2,9,11)

InChI Key

HCULQCGKBHYYPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)N)Br

Origin of Product

United States

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